molecular formula C6H9F3N2O B062576 (S)-1-(3-aminopyrrolidin-1-yl)-2,2,2-trifluoroethanone CAS No. 178688-08-9

(S)-1-(3-aminopyrrolidin-1-yl)-2,2,2-trifluoroethanone

Cat. No. B062576
CAS RN: 178688-08-9
M. Wt: 182.14 g/mol
InChI Key: ZTUXUCVZUZQGGS-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(3-aminopyrrolidin-1-yl)-2,2,2-trifluoroethanone, commonly known as ATPF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ATPF is a chiral compound that contains a pyrrolidine ring and a trifluoroethyl ketone group. It has been found to possess a wide range of biological activities, making it a promising compound for various applications in the field of medicine and biotechnology.

Mechanism of Action

The exact mechanism of action of ATPF is still not fully understood. However, it has been proposed that the compound interacts with the GABA-A receptor, which is responsible for regulating the activity of the neurotransmitter gamma-aminobutyric acid (GABA). This interaction leads to the modulation of GABAergic neurotransmission, resulting in the observed biological effects.
Biochemical and Physiological Effects:
ATPF has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits analgesic effects by modulating the activity of nociceptive pathways. Additionally, ATPF has been found to possess anticonvulsant properties by reducing the excitability of neurons in the brain.

Advantages and Limitations for Lab Experiments

ATPF offers several advantages as a research tool. It is a highly selective compound that interacts specifically with the GABA-A receptor, making it an ideal candidate for studying the role of this receptor in various biological processes. However, the compound's low solubility in water can make it challenging to work with in certain experimental setups.

Future Directions

There are several potential future directions for research involving ATPF. One area of interest is the development of novel drugs based on the compound's unique properties. Additionally, further studies are needed to fully understand the mechanism of action of ATPF and its potential applications in the treatment of various diseases. Finally, investigations into the compound's pharmacokinetics and toxicity profile are needed to assess its safety and efficacy for use in humans.

Synthesis Methods

The synthesis of ATPF involves the reaction of 3-aminopyrrolidine with 2,2,2-trifluoroacetyl chloride in the presence of a base catalyst. The reaction proceeds via an acylation process, resulting in the formation of ATPF as a white solid. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

ATPF has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of novel drugs. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[(3S)-3-aminopyrrolidin-1-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O/c7-6(8,9)5(12)11-2-1-4(10)3-11/h4H,1-3,10H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUXUCVZUZQGGS-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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